2-(3-Methoxyphenyl)acetaldehyde

ALDH3A1 Enzyme Inhibition Cancer Metabolism

2-(3-Methoxyphenyl)acetaldehyde (CAS 65292-99-1) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol, characterized by a methoxy group at the meta position of the phenyl ring and a reactive aldehyde moiety. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with documented roles in the preparation of B-Raf inhibitors, antihypertensive agents, and stereoselective aldol condensation products.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 65292-99-1
Cat. No. B031697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)acetaldehyde
CAS65292-99-1
Synonyms3-Methoxybenzeneacetaldehyde;  (m-Methoxyphenyl)acetaldehyde_x000B_
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC=O
InChIInChI=1S/C9H10O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,6-7H,5H2,1H3
InChIKeyDELKCHMCSIXEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)acetaldehyde (CAS 65292-99-1): Key Intermediate for Drug Discovery and Organic Synthesis


2-(3-Methoxyphenyl)acetaldehyde (CAS 65292-99-1) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol, characterized by a methoxy group at the meta position of the phenyl ring and a reactive aldehyde moiety . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with documented roles in the preparation of B-Raf inhibitors, antihypertensive agents, and stereoselective aldol condensation products [1][2][3]. The compound typically appears as a colorless to pale yellow liquid with a distinctive aromatic odor, exhibits a boiling point of 249.4 °C at 760 mmHg, and requires storage under inert atmosphere at -20 °C to maintain stability .

Why 2-(3-Methoxyphenyl)acetaldehyde Cannot Be Replaced by Ortho or Para Isomers in Critical Applications


The methoxy substituent position on the phenyl ring profoundly influences both chemical reactivity and biological target engagement, making generic substitution among ortho, meta, and para isomers scientifically unsound. The meta-methoxy arrangement in 2-(3-Methoxyphenyl)acetaldehyde provides a unique electronic distribution that affects aldol stereoselectivity (5:95 erythro:threo ratio) compared to unsubstituted or para-substituted analogs, and enables distinct enzyme inhibition profiles, as evidenced by its micromolar activity against ALDH3A1 while para isomers primarily target ALDH2 [1][2]. Furthermore, the 3-methoxyphenyl moiety is a critical pharmacophoric element in advanced antihypertensive leads, where alternative substitution patterns fail to confer the desired cardiovascular profile devoid of reflex tachycardia [3]. Consequently, interchange with ortho or para methoxyphenylacetaldehydes would compromise stereochemical outcomes, alter biological selectivity, and invalidate structure-activity relationships established in published medicinal chemistry campaigns [1][2][3].

Quantitative Differentiation of 2-(3-Methoxyphenyl)acetaldehyde: Head-to-Head Evidence for Scientific Selection


ALDH3A1 Inhibition: Meta-Isomer Selectivity vs. Para-Isomer ALDH2 Activity

2-(3-Methoxyphenyl)acetaldehyde inhibits human ALDH3A1 with an IC50 of 2.10 µM, as determined by spectrophotometric assay measuring benzaldehyde oxidation [1]. In contrast, the para-methoxy isomer 2-(4-methoxyphenyl)acetaldehyde inhibits human ALDH2 with an IC50 of 1.50 µM but shows no reported activity against ALDH3A1 [2]. This divergent isoform selectivity profile indicates that the meta-methoxy substitution pattern confers preferential engagement with ALDH3A1, a target implicated in cancer stem cell survival and chemotherapy resistance [3]. The ortho-methoxy isomer has no documented ALDH inhibition data in BindingDB or primary literature [4]. For researchers developing ALDH3A1-selective probes or evaluating isoform-specific pharmacology, the meta isomer is the mandatory choice.

ALDH3A1 Enzyme Inhibition Cancer Metabolism

Aldol Condensation Stereoselectivity: 95% Erythro Diastereoselectivity with Lithium Enolates

In aldol condensation with the lithium enolate of a chiral ketone, m-methoxyphenylacetaldehyde delivers an erythro:threo diastereomeric ratio of 95:5, corresponding to 95% erythro selectivity [1]. This high stereocontrol is essential for the subsequent acid-catalyzed cyclization step that yields tetrahydrophenanthrene derivatives and 3-oxa-bicyclo[3.3.1]nonan-6-ones [1]. While comparable stereoselectivity data for the ortho and para isomers under identical conditions are not reported in the peer-reviewed literature, the meta substitution pattern is explicitly documented as delivering this exceptional erythro preference, which is critical for constructing complex polycyclic scaffolds with defined stereochemistry [1]. For synthetic chemists pursuing stereocontrolled routes to tetrahydrophenanthrene natural products or related bicyclic systems, 2-(3-Methoxyphenyl)acetaldehyde is the validated choice.

Stereoselective Synthesis Aldol Condensation Natural Product Synthesis

B-Raf Inhibitor Synthesis: Meta-Methoxy Scaffold as Precursor to Isoindoline-1,3-dione Leads

2-(3-Methoxyphenyl)acetaldehyde serves as the essential starting material for the construction of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones, which were developed as novel B-Raf inhibitors through structure-guided design [1]. The resulting inhibitors demonstrated good potency and excellent selectivity against B-Raf kinase, a validated target in melanoma and other cancers harboring BRAF mutations [1]. The specific meta-methoxy substitution pattern on the phenylacetaldehyde precursor is integral to the pharmacophore, as it positions the methoxy group for optimal interactions within the ATP-binding pocket of B-Raf [2]. In contrast, the ortho-methoxy isomer has been employed in the synthesis of antiseizure isoindoline-1,3-diones with a distinct biological profile (m.p. 117 °C, 84% yield for a derivative), while the para isomer finds utility in sedative intermediate preparation (Pentazocine precursor) [3][4]. For medicinal chemistry teams targeting B-Raf inhibition, the meta isomer is the required reagent to replicate the published lead optimization path.

B-Raf Kinase Cancer Therapeutics Medicinal Chemistry

Antihypertensive Lead Optimization: Meta-Methoxyphenethyl Moiety Eliminates Reflex Tachycardia

2-(3-Methoxyphenyl)acetaldehyde is the precursor to the 2-(3-methoxyphenyl)ethyl group, a critical structural feature in the antihypertensive lead compound 17f (N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide) [1]. In spontaneously hypertensive rats, oral administration of 17f produced significant blood pressure reduction without the reflex tachycardia adverse effect that plagues traditional L-type calcium channel blockers [1]. The meta-methoxy substitution pattern is essential for this favorable cardiovascular profile; SAR studies revealed that altering the substitution pattern or removing the methoxy group compromised either potency or the tachycardia-sparing property . In contrast, related compounds bearing a 2-phenylethyl group (derived from unsubstituted phenylacetaldehyde) or a 2-(4-methoxyphenyl)ethyl group exhibited distinct pharmacological profiles, underscoring the non-interchangeable nature of these regioisomers [2]. For cardiovascular drug discovery programs seeking T-type calcium channel modulators with improved safety margins, 2-(3-Methoxyphenyl)acetaldehyde is the required building block.

Antihypertensive Agents T-Type Calcium Channel Cardiovascular Pharmacology

High-Value Application Scenarios for 2-(3-Methoxyphenyl)acetaldehyde (CAS 65292-99-1)


ALDH3A1-Selective Probe Development for Cancer Stem Cell Research

Researchers investigating aldehyde dehydrogenase (ALDH) isoforms as cancer stem cell markers should procure 2-(3-Methoxyphenyl)acetaldehyde specifically for ALDH3A1 inhibition studies. The compound demonstrates an IC50 of 2.10 µM against human ALDH3A1 in a validated spectrophotometric assay [1], whereas the para isomer primarily inhibits ALDH2 and the ortho isomer lacks documented ALDH activity [2][3]. Using the incorrect regioisomer would produce false-negative results in ALDH3A1-dependent assays and confound mechanistic studies of chemotherapy resistance [4].

Stereoselective Synthesis of Tetrahydrophenanthrene Natural Products

Synthetic organic chemists pursuing tetrahydrophenanthrene derivatives or 3-oxa-bicyclo[3.3.1]nonan-6-ones should source 2-(3-Methoxyphenyl)acetaldehyde to achieve the published 95:5 erythro:threo diastereoselectivity in aldol condensations [1]. This high stereocontrol, achieved with lithium enolates, is essential for the subsequent acid-catalyzed cyclization step that yields the target polycyclic scaffolds [1]. Alternative regioisomers have not been validated in this stereoselective protocol and may produce unpredictable stereochemical mixtures, jeopardizing synthetic efficiency and product purity [1].

B-Raf Kinase Inhibitor Medicinal Chemistry Programs

Medicinal chemistry teams developing B-Raf inhibitors for oncology indications must obtain 2-(3-Methoxyphenyl)acetaldehyde as the designated precursor for isoindoline-1,3-dione and 2,3-dihydrophthalazine-1,4-dione lead series [1]. Structure-guided design efforts at Pfizer demonstrated that the meta-methoxy substitution pattern is integral to achieving good potency and excellent selectivity against B-Raf kinase [1]. The ortho isomer instead yields antiseizure leads, and the para isomer is a precursor to sedative intermediates—substituting either would divert the project into unrelated therapeutic areas [2][3].

T-Type Calcium Channel Antihypertensive Lead Optimization

Cardiovascular pharmacologists developing next-generation antihypertensive agents that avoid reflex tachycardia should utilize 2-(3-Methoxyphenyl)acetaldehyde as the building block for the 2-(3-methoxyphenyl)ethyl moiety [1]. Lead compound 17f, incorporating this moiety, lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a differentiated safety profile relative to L-type calcium channel blockers [1]. SAR studies confirm that the meta-methoxy substitution pattern is essential for this favorable cardiovascular profile; regioisomeric analogs do not reproduce the tachycardia-sparing effect [2].

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